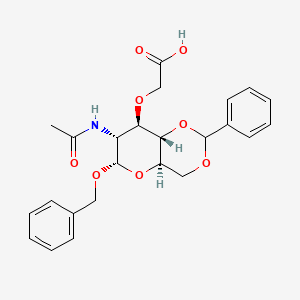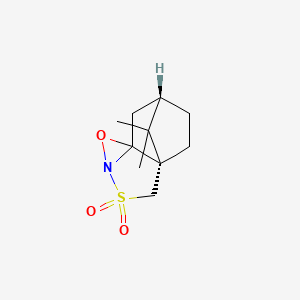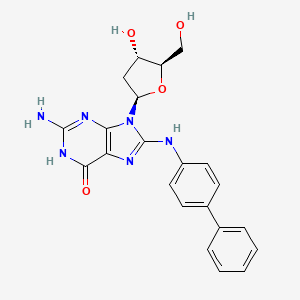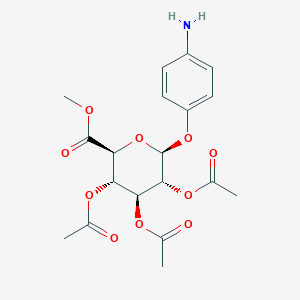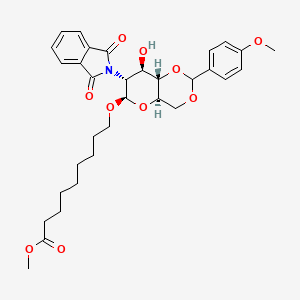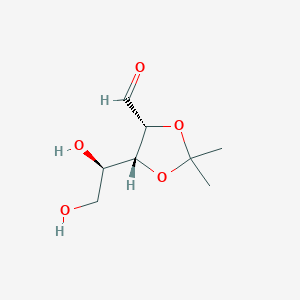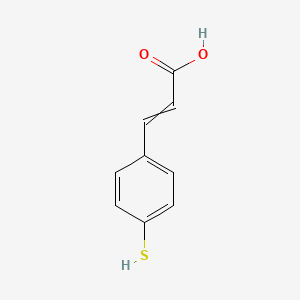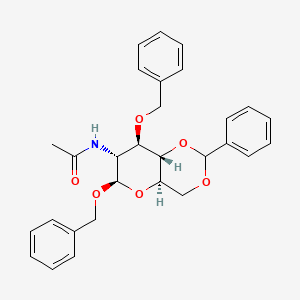
3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-(2’-deoxy-β-D-ribofuranosyl)isoxanthopterin is a DNA uptake tracer and a pteridine-based fluorescent guanosine analogue . It is widely used in studies of DNA binding and dynamics .
Synthesis Analysis
The synthesis of 3-Methyl-8-(2’-deoxy-β-D-ribofuranosyl)isoxanthopterin was achieved from 6-methyl-2-methylthio-8-(2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl)-3H,8H-pteridine-4,7-dione in several steps .Molecular Structure Analysis
The molecular structure of 3-Methyl-8-(2’-deoxy-β-D-ribofuranosyl)isoxanthopterin is consistent with the structures determined by x-ray crystallography .Physical And Chemical Properties Analysis
The compound has an absorbance maximum at 350 nm and an emission maximum at 430 nm . Its molecular weight is 309.28 .科学的研究の応用
DNA Repair Mechanisms
3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin: is believed to enhance the function of DNA repair enzymes. By boosting these enzymes, it aids in the crucial process of repairing DNA damage, which is essential for maintaining genomic stability and preventing mutations that could lead to diseases like cancer .
Fluorescent DNA Uptake Tracer
As a pteridine-based fluorescent guanosine analogue, this compound serves as a DNA uptake tracer. It’s widely used in studies of DNA binding and dynamics due to its absorbance maximum at 350 nm and emission maximum at 430 nm . This makes it a valuable tool for visualizing and tracking DNA molecules in various research applications .
Single-Molecule Detection
The compound’s unique properties facilitate the feasibility of single-molecule detection. Researchers can observe and analyze the behavior of individual DNA molecules, which is pivotal for understanding molecular interactions at the most fundamental level .
Cell Staining and Analysis
In cell biology, 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin can be used for cell staining. Its fluorescent properties allow scientists to mark and visualize specific components within cells, aiding in the analysis of cell function and structure .
Nucleic Acid Dyes
This compound falls under the category of nucleic acid dyes. It can bind to DNA or RNA, providing a fluorescent signal that helps in the detection and quantification of nucleic acids in various experimental setups .
Research on DNA Binding Proteins
The compound is instrumental in studying DNA binding proteins. By incorporating into DNA strands, it can interact with these proteins, allowing researchers to investigate how proteins recognize and bind to DNA, which is vital for understanding gene expression and regulation .
作用機序
Target of Action
The primary target of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin is DNA . This compound is a pteridine-based fluorescent guanosine analogue , which means it can mimic the structure of guanosine, a component of DNA.
Mode of Action
3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin interacts with DNA as a tracer . It is widely used in studies of DNA binding and dynamics . The compound has an absorbance maximum at 350 nm and an emission maximum at 430 nm , which allows it to be detected and tracked in these studies.
Result of Action
The molecular and cellular effects of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin’s action are primarily related to its role as a DNA tracer. It can be used to study the dynamics of DNA, including how DNA interacts with other molecules .
Safety and Hazards
特性
IUPAC Name |
2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-16-11(21)9-10(15-12(16)13)17(7(20)3-14-9)8-2-5(19)6(4-18)22-8/h3,5-6,8,18-19H,2,4H2,1H3,(H2,13,15)/t5-,6+,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCSBEHKYSZPAX-SHYZEUOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(2'-deoxy-beta-D-ribofuranosyl)isoxanthopterin | |
Q & A
Q1: How does the choice of fluorescent label impact oligonucleotide uptake in cells?
A1: The research indicates that the choice of fluorescent moiety attached to an oligonucleotide can significantly influence its cellular uptake pathway. The study compared 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin (3MI) to the commonly used 5-carboxyfluorescein (5-FAM) in labeling oligonucleotides. Results showed that 3MI-labeled oligonucleotides were able to traverse the plasma membrane through a specific nucleic acid-selective channel in LLC-PK1 cells, while 5-FAM-labeled oligonucleotides did not exhibit the same permeability. [] This suggests that 3MI may facilitate oligonucleotide uptake through specific pathways that are inaccessible to 5-FAM-labeled counterparts, highlighting the importance of fluorescent label selection in studying nucleic acid transport.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

